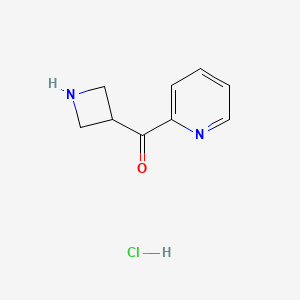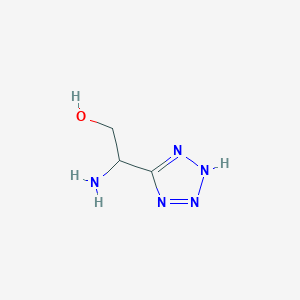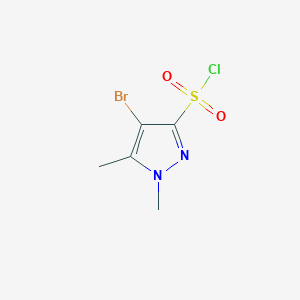
Azetidin-3-yl(pyridin-2-yl)methanone hydrochloride
Overview
Description
Azetidin-3-yl(pyridin-2-yl)methanone hydrochloride is a chemical compound with the molecular weight of 235.11 . The compound is part of the azetidine family, which is known for its wide range of biological activities .
Molecular Structure Analysis
The InChI code for Azetidin-3-yl(pyridin-2-yl)methanone hydrochloride is1S/C9H10N2O.2ClH/c12-9(7-5-10-6-7)8-3-1-2-4-11-8;;/h1-4,7,10H,5-6H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
Azetidin-3-yl(pyridin-2-yl)methanone hydrochloride is a solid substance . Its molecular weight is 235.11 . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not available in the retrieved data.Scientific Research Applications
Antimicrobial and Antifungal Applications
- Synthesis and Antimicrobial Activity : A study by Ayyash and Habeeb (2019) demonstrated the synthesis of novel 2-azetidinones derived from pyrazin dicarboxylic acid, showing significant antibacterial and antifungal activities (Ayyash & Habeeb, 2019).
- Antitubercular Activity : Pramod et al. (2021) synthesized 3-Chloro-1-phenyl-4-(pyridine-4yl-)azetidin-2-one derivatives, which showed potential as anti-tubercular agents (Pramod et al., 2021).
Synthesis and Characterization
- Novel Synthesis Methods : Thomas et al. (2016) described the synthesis of N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides, indicating the versatility of 2-azetidinone in synthesis (Thomas et al., 2016).
- Preparation of Complexes : Casarrubios et al. (2015) reported the degradation of 2-azetidinones to afford CC'N-pincer ligands, highlighting its utility in the preparation of metal complexes (Casarrubios et al., 2015).
Potential Antidepressant and Nootropic Agents
- CNS Active Agent Development : Research by Thomas et al. (2016) also explored the potential of synthesized 2-azetidinone analogues as antidepressant and nootropic agents, indicating its relevance in central nervous system (CNS) drug development (Thomas et al., 2016).
Catalytic Applications
- Asymmetric Catalysis : Wang et al. (2008) evaluated N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol for catalytic asymmetric addition of organozinc reagents to aldehydes, demonstrating its use in asymmetric synthesis (Wang et al., 2008).
Antiviral Evaluation
- Nucleoside Analogs : Hosono et al. (1994) synthesized [(2′S, 3′S)-bis(hydroxymethyl)azetidin-1-yl]pyrimidine nucleosides as analogs of oxetanocin-A for antiviral evaluation, although they did not show significant activity in tests (Hosono et al., 1994).
properties
IUPAC Name |
azetidin-3-yl(pyridin-2-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.ClH/c12-9(7-5-10-6-7)8-3-1-2-4-11-8;/h1-4,7,10H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETULSAYLHHPTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)C2=CC=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















